2-[(2-bromoethyl)disulfanyl]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromoethyl)disulfanyl]ethyl acetate is an organic compound characterized by the presence of a bromoethyl group, a disulfanyl linkage, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromoethyl)disulfanyl]ethyl acetate typically involves the reaction of 2-bromoethanol with thioacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate disulfide, which is then acetylated to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromoethyl)disulfanyl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur species.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-bromoethyl)disulfanyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromoethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-bromoethyl)disulfanyl]ethyl acetate involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of covalent bonds with biological molecules. The bromoethyl group is particularly reactive, allowing the compound to interact with various molecular targets, including enzymes and receptors. The disulfide linkage can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloroethyl)disulfanyl]ethyl acetate
- 2-[(2-iodoethyl)disulfanyl]ethyl acetate
- 2-[(2-fluoroethyl)disulfanyl]ethyl acetate
Uniqueness
2-[(2-bromoethyl)disulfanyl]ethyl acetate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry and biochemical applications.
Properties
CAS No. |
2171537-58-7 |
---|---|
Molecular Formula |
C6H11BrO2S2 |
Molecular Weight |
259.2 g/mol |
IUPAC Name |
2-(2-bromoethyldisulfanyl)ethyl acetate |
InChI |
InChI=1S/C6H11BrO2S2/c1-6(8)9-3-5-11-10-4-2-7/h2-5H2,1H3 |
InChI Key |
AKIKQUFWQQAKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSSCCBr |
Purity |
94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.